1-(1-Aminoethyl)adamantan-2-ol

Description

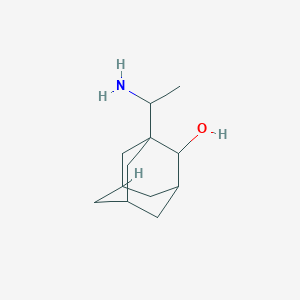

Structure

3D Structure

Properties

IUPAC Name |

1-(1-aminoethyl)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-7(13)12-5-8-2-9(6-12)4-10(3-8)11(12)14/h7-11,14H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYIANPFQVLGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436434 | |

| Record name | 1-(1-aminoethyl)adamantan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127619-49-2 | |

| Record name | 1-(1-aminoethyl)adamantan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(1-Aminoethyl)adamantan-2-ol

An In-Depth Technical Guide on the Synthesis of 1-(1-Aminoethyl)adamantan-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for the unique physicochemical properties it imparts, including high lipophilicity, metabolic stability, and structural rigidity.[1] These traits have been successfully leveraged in approved drugs for antiviral and neurological applications.[2][3] While many therapeutic agents are based on the more easily synthesized 1,3-disubstituted adamantanes, the synthesis of 1,2-disubstituted derivatives presents a significant synthetic challenge due to the lower reactivity of the C2 position.[4] These chiral 1,2-disubstituted compounds, however, offer a distinct three-dimensional arrangement of functional groups, opening new avenues for designing highly specific and potent therapeutic agents.

This guide provides a comprehensive, in-depth examination of a plausible synthetic pathway to this compound, a chiral 1,2-disubstituted adamantane derivative. The proposed strategy is built upon established principles of adamantane chemistry, beginning with the construction of the adamantane framework from a bicyclic precursor to overcome the inherent challenges of direct C2 functionalization. Each step is detailed with a rationale for the chosen methodology, providing a robust framework for researchers aiming to synthesize this and related complex adamantane structures.

Strategic Imperatives in 1,2-Disubstituted Adamantane Synthesis

The synthesis of 1,2-disubstituted adamantanes is not straightforward. Direct functionalization of the adamantane cage at a C2 (secondary) position is significantly more difficult than at a C1 (tertiary, bridgehead) position. Therefore, a successful strategy must circumvent this challenge. Our proposed retrosynthesis hinges on a key insight from adamantane chemistry: constructing the 1,2-disubstituted adamantane core via an acid-catalyzed rearrangement of a functionalized bicyclo[3.3.1]nonane precursor (a protoadamantane derivative).[4]

This approach offers superior control over the substitution pattern. We begin with the readily available 1-adamantanol and convert it to protoadamantan-4-one, a key intermediate that allows for the introduction of functional groups that will ultimately become the C1 and C2 substituents of the target molecule.[5]

Retrosynthetic Pathway

Caption: Retrosynthetic analysis for this compound.

Detailed Synthetic Walkthrough and Protocol

This section details the step-by-step methodology, explaining the causality behind the choice of reagents and conditions at each stage.

Step 1: Synthesis of Protoadamantan-4-one

The journey begins with the conversion of the commercially available and thermodynamically stable 1-adamantanol to the strained protoadamantan-4-one. This transformation is a cornerstone of accessing 1,2-disubstituted adamantanes.

-

Rationale: Direct oxidation of 1-adamantanol does not yield the desired product. Instead, a method described by Majerski and coworkers, involving treatment with lead tetraacetate and iodine, facilitates an oxidative rearrangement to the protoadamantane skeleton.[5] This step effectively primes the molecule for the introduction of the 1,2-substitution pattern.

-

Experimental Protocol:

-

Suspend 1-adamantanol in dry benzene.

-

Add lead tetraacetate and a catalytic amount of iodine.

-

Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours, monitoring the disappearance of the starting material by TLC.[5]

-

Upon completion, cool the reaction, filter to remove insoluble lead salts, and wash the filtrate with sodium thiosulfate solution to quench excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude iodo-ketone intermediate is then refluxed with potassium hydroxide in an aqueous ethanol solution to afford protoadamantan-4-one.[5]

-

Purify the product by column chromatography on silica gel.

-

Step 2: Introduction of the C1 Side-Chain via Reformatsky Reaction

With the protoadamantanone core in hand, the next step is to install the two-carbon side-chain precursor at the adjacent bridgehead position.

-

Rationale: The Reformatsky reaction is chosen for its reliability in reacting with ketones to form β-hydroxy esters. It involves an organozinc reagent generated in situ from an α-halo ester and zinc dust. This method is often preferred over a Grignard reaction as it is less basic, minimizing potential side reactions.

-

Experimental Protocol:

-

Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), add the activated zinc and a solution of protoadamantan-4-one in dry THF/benzene.

-

Add ethyl bromoacetate dropwise to the mixture. A small crystal of iodine can be added to initiate the reaction.

-

Gently heat the mixture to maintain a steady reflux for 2-4 hours until the ketone is consumed (monitored by TLC).

-

Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting β-hydroxy ester, Ethyl 2-(2-hydroxyprotoadamantan-1-yl)acetate, by column chromatography.

-

Step 3: Framework Rearrangement to the Adamantane Skeleton

This is the pivotal step where the strained protoadamantane core rearranges to the thermodynamically stable 1,2-disubstituted adamantane skeleton.

-

Rationale: Bicyclic alcohols, such as the protoadamantanol derivative synthesized in the previous step, are known to undergo acid-catalyzed sigmatropic rearrangements to form the more stable adamantane framework.[4] Refluxing in formic acid is a common method to induce this type of transformation.

-

Experimental Protocol:

-

Dissolve the purified Ethyl 2-(2-hydroxyprotoadamantan-1-yl)acetate in formic acid.

-

Heat the solution to reflux for 4-6 hours. The progress of the rearrangement can be monitored by GC-MS or ¹H NMR analysis of aliquots.

-

After completion, cool the reaction mixture and carefully pour it over ice.

-

Neutralize the solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.

-

Extract the product, Ethyl 2-(2-hydroxyadamantan-1-yl)acetate, with dichloromethane or ethyl acetate.

-

Dry the combined organic extracts, concentrate, and purify by chromatography. This step will produce a mixture of diastereomers.

-

Step 4: Elaboration of the Side-Chain and Introduction of the Amino Group

The ester side-chain must now be converted into the target 1-aminoethyl group. This requires a multi-step sequence involving protection of the C2-hydroxyl, conversion of the ester to an acetyl group, and finally, transformation of the acetyl group into the amine.

Caption: Workflow for the conversion of the side-chain and amine introduction.

-

4a. Protection of the C2-Hydroxyl: To prevent interference from the acidic C2-hydroxyl group in subsequent organometallic and reduction steps, it must be protected. A silyl ether is a robust choice.

-

Protocol: Dissolve the adamantane amino alcohol in dry DMF. Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature until the reaction is complete. Work up by adding water and extracting with ether.

-

-

4b. Ester to Acetyl Group Conversion: This is a two-step process. First, the ester is reduced to a primary alcohol, which is then oxidized to the corresponding ketone.

-

Protocol (Reduction): Add a solution of the protected ester in dry THF dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. Allow to warm to room temperature and stir until complete. Quench carefully according to the Fieser method (sequential addition of water, 15% NaOH, and water). Filter and concentrate to yield the primary alcohol.

-

Protocol (Oxidation): Dissolve the primary alcohol in dry dichloromethane. Add Dess-Martin periodinane (DMP) and stir at room temperature. The use of DMP provides mild conditions that avoid over-oxidation. Quench with sodium thiosulfate solution and extract the product.

-

-

4c. Acetyl to Aminoethyl Group Conversion: A common method is through the formation of an oxime followed by its reduction.

-

Protocol (Oxime Formation): Reflux the protected acetyl-adamantane derivative with hydroxylamine hydrochloride (NH₂OH·HCl) and a base like sodium acetate in ethanol/water.

-

Protocol (Oxime Reduction): The oxime can be reduced using various methods. Catalytic hydrogenation (H₂ over Pd/C) or reduction with LiAlH₄ will yield the desired primary amine. This step creates a new chiral center, resulting in a mixture of diastereomers.

-

-

4d. Deprotection: The final step is the removal of the TBDMS protecting group to reveal the C2-hydroxyl.

-

Protocol: Treat the protected amine with tetra-n-butylammonium fluoride (TBAF) in THF. TBAF is a specific reagent for cleaving silicon-oxygen bonds. After aqueous workup and extraction, the final product, this compound, can be purified by chromatography or crystallization.

-

Quantitative Data Summary

The following table provides representative reagents and conditions for the key transformations in the synthesis. Yields are illustrative and will vary based on optimization and scale.

| Step | Transformation | Key Reagents | Solvent | Temp. (°C) | Approx. Yield |

| 1 | 1-Adamantanol → Protoadamantan-4-one | Pb(OAc)₄, I₂, KOH | Benzene, EtOH/H₂O | Reflux | 60-70% |

| 2 | Reformatsky Reaction | Zn, Ethyl Bromoacetate | THF/Benzene | Reflux | 75-85% |

| 3 | Framework Rearrangement | Formic Acid (HCOOH) | Formic Acid | Reflux | 50-65% |

| 4a | Hydroxyl Protection | TBDMSCl, Imidazole | DMF | RT | >95% |

| 4b | Ester → Acetyl | 1. LiAlH₄ 2. DMP | THF, CH₂Cl₂ | 0 → RT | 70-80% (2 steps) |

| 4c | Acetyl → Aminoethyl | 1. NH₂OH·HCl 2. LiAlH₄ | EtOH, THF | Reflux, 0 → RT | 65-75% (2 steps) |

| 4d | Deprotection | TBAF | THF | RT | >90% |

Conclusion

The is a challenging but achievable goal that requires a strategic, multi-step approach. By leveraging a protoadamantane-based strategy, it is possible to overcome the inherent difficulty of direct C2 functionalization and construct the desired 1,2-disubstitution pattern with high fidelity. The pathway outlined in this guide relies on well-established chemical transformations and provides a logical framework for laboratory execution. This work underscores the necessity of creative synthetic design in accessing complex adamantane derivatives, which continue to be a fertile ground for the discovery of novel therapeutics.[3]

References

- BenchChem. (2025). Synthetic Routes for Functionalized Adamantane Derivatives: Application Notes and Protocols.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- Khmil'nitskaya, E. A., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.

- Request PDF. (2025). Facile Synthetic Routes to 2-Oxo-1-adamantanalkanoic Acids.

Sources

1-(1-Aminoethyl)adamantan-2-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(1-Aminoethyl)adamantan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and metabolic stability that has led to the development of numerous successful therapeutics.[1][2] This guide delves into the chemical properties of a specific, nuanced derivative: this compound. As a novel compound not extensively described in current literature, this document serves as a predictive and methodological whitepaper. It outlines a proposed synthetic pathway, predicts key physicochemical properties based on analogous structures, and provides robust protocols for its characterization. The introduction of a hydroxyl group at the C-2 position and an aminoethyl group at the C-1 bridgehead creates a chiral molecule with distinct polarity and hydrogen-bonding capabilities, suggesting a unique pharmacological profile compared to established adamantane drugs like amantadine and rimantadine.[3][4] This guide is intended to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

Proposed Synthesis and Stereochemical Considerations

The synthesis of 1,2-disubstituted adamantane derivatives is a non-trivial challenge due to the specific reactivity of the adamantane cage.[5] A plausible synthetic route to this compound would logically start from the commercially available adamantan-2-one. The proposed pathway focuses on building the aminoethyl side chain at the C-1 position, a bridgehead carbon, followed by stereoselective reduction of the ketone.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process, which is outlined below. This pathway is designed based on established reactions for functionalizing the adamantane core.[5][6]

Caption: Proposed synthetic workflow for this compound.

Stereochemistry

This molecule possesses two chiral centers: one at the carbon bearing the hydroxyl group (C-2) and one at the carbon of the aminoethyl side chain. The final reduction of the ketone at C-2 will produce a mixture of endo and exo diastereomers. Furthermore, the synthesis of the aminoethyl group can also result in a racemic mixture at that center. This leads to a potential mixture of four stereoisomers.

-

(1R, 2R)- and (1S, 2S)-1-(1-Aminoethyl)adamantan-2-ol

-

(1R, 2S)- and (1S, 2R)-1-(1-Aminoethyl)adamantan-2-ol

Separation of these diastereomers would likely require chiral chromatography (HPLC or SFC), and the absolute stereochemistry would need to be determined by X-ray crystallography or advanced NMR techniques.[7]

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous reactions in adamantane chemistry.

Step 1: Synthesis of 1-Acetyl-adamantan-2-one Oxime (D)

-

To a solution of 1-acetyl-adamantan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime, which can be purified by column chromatography.

Step 2: Reduction of the Oxime to 1-(1-Aminoethyl)adamantan-2-one (E)

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of the oxime (D) (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and then reflux for 8-12 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to yield the crude amine (E).

Step 3: Reduction of the Ketone to this compound (F)

-

Dissolve the crude amine (E) (1.0 eq) in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Remove methanol under reduced pressure, and partition the residue between dichloromethane and saturated NaHCO₃ solution.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over NaSO₄, filter, and concentrate to yield the crude product (F) as a mixture of diastereomers. Purification can be achieved by column chromatography or preparative HPLC.

Predicted Physicochemical Properties

No experimental data exists for this compound. The following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₂₁NO | Derived from the chemical structure.[8] |

| Molecular Weight | 195.30 g/mol | Calculated from the molecular formula.[9] |

| Appearance | White crystalline solid | Adamantane derivatives are typically crystalline solids with high melting points due to the cage-like structure's symmetry and packing efficiency.[4] |

| Melting Point | > 250 °C (as HCl salt) | Adamantane itself has a high melting point (269 °C).[4] The presence of polar amino and hydroxyl groups, especially when protonated as a salt, will significantly increase lattice energy. |

| pKa (Amino Group) | ~10.5 - 10.8 | The pKa of the amino group in rimantadine (an isomer without the hydroxyl group) is approximately 10.7. The hydroxyl group at C-2 is not expected to have a strong inductive effect on the distal amino group. |

| Calculated LogP | 1.6 - 2.5 | PubChem computes an XLogP3 of 1.6 for the related (S)-2-(Adamantan-1-yl)-2-aminoethanol.[10] The adamantane cage is highly lipophilic, but the amino and hydroxyl groups increase polarity, resulting in a moderate LogP value crucial for balancing membrane permeability and aqueous solubility. |

| Aqueous Solubility | Low (Free Base), High (Salt) | The free base is expected to have low water solubility due to the dominant hydrophobic adamantane core. As a hydrochloride or other salt, solubility should increase dramatically, which is typical for amine-containing pharmaceuticals. |

Analytical Characterization Strategy

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized this compound.[1]

Caption: Conceptual structure-activity relationships for this compound.

-

Adamantane Cage: This rigid, lipophilic moiety is critical for passing through biological membranes, including the blood-brain barrier. It often positions the pharmacophoric groups in a precise orientation within a binding pocket and contributes to metabolic stability. [4]* Aminoethyl Group: This group is a known pharmacophore. In memantine, a related compound, the amino group is protonated at physiological pH and blocks the channel of the NMDA receptor, conferring neuroprotective effects. [3]In amantadine and rimantadine, it blocks the M2 proton channel of the influenza A virus. [11]The ethyl extension, as seen in rimantadine, can enhance potency compared to a direct amino group (amantadine).

-

C-2 Hydroxyl Group: This is the key point of structural novelty. The introduction of a hydroxyl group significantly increases polarity and provides a hydrogen bond donor/acceptor. This new interaction point could:

-

Enhance Binding Affinity: Form a new hydrogen bond with a residue in the target protein, potentially increasing potency or altering the selectivity profile.

-

Modify Pharmacokinetics: The increased polarity could alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing blood-brain barrier penetration compared to non-hydroxylated analogs.

-

Introduce New Metabolic Sites: The hydroxyl group itself could be a site for glucuronidation or other phase II metabolic reactions.

-

Conclusion

This compound represents an intriguing, unexplored chemical entity. While its synthesis and characterization require careful execution, the structural combination of a proven adamantane scaffold with strategically placed amino and hydroxyl groups presents a compelling profile for drug discovery. Its properties are predicted to be a hybrid of known neuroprotective and antiviral adamantanes, but with a unique polarity and hydrogen-bonding capacity conferred by the C-2 hydroxyl group. This guide provides the necessary predictive framework and methodological strategies for researchers to synthesize this compound, confirm its structure, and begin to unlock its potential pharmacological applications.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 1-(1-Adamantyl)-2-aminoethanol | C12H21NO | CID 4585420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol | C12H21NO | CID 7345453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-2-(Adamantan-1-yl)-2-aminoethanol | C12H21NO | CID 789780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 1-(1-Aminoethyl)adamantan-2-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The adamantane scaffold represents a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties that confer enhanced lipophilicity, metabolic stability, and rigidity to bioactive molecules.[1][2][3] This guide provides a comprehensive technical overview of a specific, chiral 1,2-disubstituted adamantane derivative, 1-(1-Aminoethyl)adamantan-2-ol. As this compound is not extensively documented in publicly available literature, this document pioneers a proposed synthetic pathway, outlines expected characterization methodologies, and explores its potential therapeutic applications by drawing parallels with well-established adamantane-based drugs. This paper is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel adamantane-containing compounds for drug discovery.

Introduction: The Adamantane Advantage in Drug Design

The discovery of the antiviral properties of amantadine (1-aminoadamantane) marked the entry of the adamantane nucleus into the pharmaceutical landscape.[4][5] Its success paved the way for the development of other notable drugs, including the anti-influenza agent rimantadine and the NMDA receptor antagonist memantine, used in the management of Alzheimer's disease.[2][3] The therapeutic efficacy of these molecules is intrinsically linked to the adamantane cage, which acts as a "lipophilic bullet," facilitating passage across biological membranes and interaction with specific protein targets.[4][6][7]

The rigid, three-dimensional structure of adamantane also allows for precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions.[1] Furthermore, the adamantane core is metabolically robust, often protecting adjacent functionalities from enzymatic degradation and thereby improving the pharmacokinetic profile of the parent drug.[8] This guide focuses on the 1,2-disubstituted derivative, this compound, a structure that combines the established pharmacophoric elements of an amino group and a hydroxyl group on a chiral adamantane backbone.

Physicochemical and Structural Properties

| Property | Value (for 1-(1-Adamantyl)-2-aminoethanol) | Source |

| CAS Number | 72799-71-4 | PubChem[9] |

| Molecular Formula | C12H21NO | PubChem[9] |

| Molecular Weight | 195.30 g/mol | PubChem[9] |

| Predicted LogP | 1.6 | PubChem[9] |

| Hydrogen Bond Donors | 2 | PubChem[9] |

| Hydrogen Bond Acceptors | 2 | PubChem[9] |

The presence of both a primary amine and a hydroxyl group suggests that this compound will be a chiral molecule with the potential for hydrogen bonding, influencing its solubility and interactions with biological targets. The adamantane cage itself is highly lipophilic.

Proposed Synthetic Pathway

The synthesis of 1,2-disubstituted adamantanes presents a unique chemical challenge due to the differing reactivity of the bridgehead (tertiary) and secondary carbon atoms.[1][7] Based on established methodologies for the synthesis of 1,2-disubstituted adamantane derivatives, a plausible synthetic route for this compound can be proposed starting from adamantan-2-one. This multi-step synthesis is designed to selectively introduce the aminoethyl and hydroxyl functionalities at the C1 and C2 positions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Intermediate Imine (Strecker Reaction)

-

To a solution of adamantan-2-one in methanol, add an equimolar amount of sodium cyanide followed by ammonium chloride.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the intermediate α-aminonitrile.

Causality: The Strecker synthesis is a classic and effective method for the synthesis of α-amino acids and their derivatives from ketones. The cyanide ion attacks the protonated imine formed in situ from the ketone and ammonia (from ammonium chloride), leading to the formation of an α-aminonitrile.

Step 2: Formation of 1-(1-Aminoethyl)adamantan-2-one (Grignard Reaction)

-

The crude α-aminonitrile from the previous step is dissolved in anhydrous diethyl ether.

-

The solution is cooled to 0°C, and an ethereal solution of methylmagnesium bromide (Grignard reagent) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude ketone.

Causality: The Grignard reagent attacks the nitrile carbon, and subsequent hydrolysis of the intermediate imine yields the ketone. This step introduces the ethyl group at the C1 position.

Step 3: Reduction to this compound

-

The crude 1-(1-aminoethyl)adamantan-2-one is dissolved in methanol.

-

The solution is cooled to 0°C, and sodium borohydride is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, this compound, can be purified by column chromatography on silica gel.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the amino group. This step yields the desired amino alcohol.

Proposed Characterization and Analytical Profile

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the adamantane cage protons, a quartet and a doublet for the ethyl group protons, and a multiplet for the proton on the hydroxyl-bearing carbon. The chemical shifts of the protons adjacent to the amino and hydroxyl groups would be of particular diagnostic value. |

| ¹³C NMR | Characteristic signals for the adamantane cage carbons, with distinct chemical shifts for the carbons bearing the aminoethyl and hydroxyl groups. The number of signals will confirm the asymmetry of the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns would likely show the loss of the aminoethyl and hydroxyl groups. |

| Infrared (IR) Spectroscopy | Broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations. C-H stretching and bending vibrations for the adamantane and ethyl groups would also be present. |

Potential Therapeutic Applications and Future Directions

The structural motifs present in this compound suggest several potential avenues for therapeutic investigation.

Caption: Potential therapeutic applications of this compound.

-

Antiviral Agents: The amino group is a key pharmacophore in antiviral adamantane derivatives like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[3] It is plausible that this compound could exhibit similar antiviral properties.

-

Neuroprotective Agents: Memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the NMDA receptor and is used to treat Alzheimer's disease.[2][3] The amino group in the target molecule could potentially interact with the NMDA receptor or other CNS targets.

-

Enzyme Inhibition: The rigid adamantane scaffold can serve as an anchor to position functional groups for optimal interaction with enzyme active sites.[6][7] The amino and hydroxyl groups of this compound could be directed to interact with key residues in various enzymes, making it a candidate for screening against a range of enzymatic targets.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo studies would be necessary to evaluate its biological activity and therapeutic potential in the areas outlined above.

Conclusion

While this compound remains a largely unexplored molecule, its structural design, rooted in the well-established principles of adamantane-based drug discovery, makes it a compelling target for synthesis and pharmacological evaluation. This technical guide provides a foundational framework for its preparation and characterization, and posits logical therapeutic areas for investigation. The continued exploration of novel adamantane derivatives is a promising strategy in the ongoing quest for new and effective therapeutic agents.

References

-

Wikipedia. Adamantane. [Link]

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

-

SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

-

Dzhemilev, U. M., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]

-

National Center for Biotechnology Information. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem. [Link]

-

National Center for Biotechnology Information. 1-(1-Adamantyl)-2-aminoethanol. PubChem. [Link]

-

National Center for Biotechnology Information. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol. PubChem. [Link]

-

Krasniqi, B., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

-

Hrdina, R., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]

-

Kontoyianni, M., et al. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(11), 3183. [Link]

-

National Center for Biotechnology Information. (S)-2-(Adamantan-1-yl)-2-aminoethanol. PubChem. [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

Sources

- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DE1693032B1 - Process for the preparation of 1,2-disubstituted adamantane compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]

- 7. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-(1-Adamantyl)-2-aminoethanol | C12H21NO | CID 4585420 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(1-Aminoethyl)adamantan-2-ol molecular weight

An In-Depth Technical Guide to 1-(1-Aminoethyl)adamantan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a chiral, disubstituted adamantane derivative. Adamantane-based compounds are of significant interest in medicinal chemistry and materials science due to their unique structural properties, including high lipophilicity, rigidity, and chemical stability. This document details the physicochemical properties, proposes a detailed synthetic pathway, outlines methods for analytical characterization, and discusses the potential applications of this specific amino alcohol. The content is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecular scaffold.

The adamantane cage, a perfectly symmetrical and strain-free tricyclic hydrocarbon, serves as a privileged building block in medicinal chemistry and polymer science. Its rigid, diamondoid structure provides a predictable and sterically demanding scaffold. When incorporated into a molecule, the adamantane moiety can enhance lipophilicity, which may improve pharmacokinetic properties such as oral bioavailability and penetration of the blood-brain barrier. Furthermore, its inherent stability makes it a robust anchor for constructing complex molecular architectures.[1] The introduction of functional groups at specific positions on the cage, particularly in a 1,2-disubstituted pattern, creates chiral molecules that are valuable as ligands, catalysts, and pharmacologically active agents.[1]

Physicochemical Properties of this compound

This compound is a specific isomer within the family of adamantane amino alcohols. The placement of an aminoethyl group at the bridgehead C-1 position and a hydroxyl group at the adjacent C-2 position results in a chiral molecule with distinct chemical characteristics.

Chemical Structure and Stereochemistry

The structure features a primary amine and a secondary alcohol. The C-1 and C-2 carbons, along with the chiral center on the aminoethyl side chain, make this a stereochemically rich molecule. The precise stereochemical configuration (e.g., (1R, 2S)) would be determined by the synthetic route employed and is critical for applications in chiral recognition and pharmacology.

Molecular Formula and Weight

The key quantitative data for this compound are summarized in the table below. The molecular weight is consistently reported for its isomers in chemical databases.[2][3][4][5]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO | PubChem |

| Molecular Weight | 195.30 g/mol | [2][3][5] |

| Exact Mass | 195.162314293 Da | [3] |

| IUPAC Name | 1-(1-Aminoethyl)tricyclo[3.3.1.1³⁷]decan-2-ol | - |

| CAS Number | Not available for this specific isomer | - |

Synthesis and Manufacturing

The synthesis of 1,2-disubstituted adamantanes is a known challenge in organic chemistry due to the lower reactivity of the C-2 (bridge) position compared to the C-1 (bridgehead) position. However, established methods for functionalizing the adamantane cage can be adapted to produce the target molecule.[1][6] A plausible synthetic route starting from the commercially available adamantan-2-one is outlined below.

Retrosynthetic Analysis and Strategy

The primary challenge is the sequential introduction of the C-1 and C-2 substituents. A logical approach involves establishing the C-2 hydroxyl group and then building the C-1 aminoethyl side chain. This can be achieved through a multi-step sequence involving olefination, hydroboration-oxidation, and functional group transformations.

Sources

- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol | C12H21NO | CID 7345453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(1-Adamantyl)-2-aminoethanol | C12H21NO | CID 4585420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (S)-2-(Adamantan-1-yl)-2-aminoethanol | C12H21NO | CID 789780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01150G [pubs.rsc.org]

A Technical Guide to the Synthesis and Characterization of 1-(1-Aminoethyl)adamantan-2-ol: A Chiral Scaffold for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adamantane derivatives represent a cornerstone in medicinal chemistry, prized for their unique structural and physicochemical properties that enhance drug efficacy, pharmacokinetics, and stability.[1] This guide provides an in-depth analysis of the chiral 1,2-disubstituted adamantane derivative, 1-(1-Aminoethyl)adamantan-2-ol. We will systematically elucidate its IUPAC nomenclature and stereochemical complexity, propose a robust, multi-step synthetic pathway from a commercially available precursor, and detail the necessary analytical techniques for its comprehensive characterization. Furthermore, we explore its potential pharmacological relevance as a novel scaffold, building upon the legacy of successful adamantane-based therapeutics. This document serves as a technical resource for researchers engaged in the design and synthesis of novel chemical entities for drug development.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, strain-free tricyclic hydrocarbon (Tricyclo[3.3.1.13,7]decane), is often described as a "lipophilic bullet" in medicinal chemistry.[1][2] Its unique three-dimensional structure confers a combination of high lipophilicity, metabolic stability, and conformational rigidity, properties that are highly desirable in drug design.[3][4] The successful incorporation of this scaffold is exemplified by a range of approved drugs, including the antiviral and anti-Parkinson's agent Amantadine, the NMDA receptor antagonist Memantine for Alzheimer's disease, and the DPP-IV inhibitor Vildagliptin for type 2 diabetes.[1][3]

While 1- and 1,3-substituted adamantanes are common, 1,2-disubstituted derivatives are of particular interest as they introduce chirality and a defined spatial arrangement of functional groups.[5] This specific orientation can facilitate precise interactions with biological targets. The title compound, this compound, features a primary amine and a secondary alcohol in a fixed 1,2-relationship on the rigid adamantane core. This arrangement presents a compelling scaffold for developing novel therapeutics, particularly for targets where specific hydrogen bonding and ionic interactions are critical for binding, such as CNS receptors or enzyme active sites.[4]

Nomenclature and Structural Elucidation

The systematic IUPAC name, This compound , precisely defines the molecule's structure.

-

Parent Structure: The core is adamantan-2-ol, indicating an adamantane cage with a hydroxyl (-OH) group located at a secondary, or bridge, carbon (position C2).[6][7][8]

-

Primary Substituent: A (1-Aminoethyl) group is attached to the bridgehead carbon at position C1. This designation indicates an ethyl group where the first carbon (attached to the adamantane ring) also bears a primary amine (-NH2).

Stereochemical Complexity

A critical feature of this compound is its chirality, arising from two distinct stereocenters:

-

C2 of the adamantane ring: The carbon atom bearing the hydroxyl group is chiral.

-

C1 of the ethyl side chain: The carbon atom bearing the amino group is chiral.

The presence of two stereocenters results in the existence of four possible stereoisomers: (2R)-1-((1R)-1-aminoethyl)adamantan-2-ol, (2S)-1-((1S)-1-aminoethyl)adamantan-2-ol, (2R)-1-((1S)-1-aminoethyl)adamantan-2-ol, and (2S)-1-((1R)-1-aminoethyl)adamantan-2-ol. The synthesis and separation of these individual isomers are crucial, as pharmacological activity is often stereospecific.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of Adamantan-2-ol

-

Protocol: To a solution of adamantan-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise. The reaction is stirred at room temperature for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with DCM. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Causality: The hydroxyl group is protected as a TBDMS ether to prevent its reaction in the subsequent bromination and acetylation steps, ensuring selective functionalization of the adamantane core.

Step 2: Bridgehead Bromination

-

Protocol: A solution of 2-(TBDMS-oxy)adamantane (1.0 eq) and bromine (1.1 eq) in anhydrous CCl₄ is refluxed under UV irradiation (e.g., with a 250W sun lamp) for 4-6 hours. The reaction is cooled, and excess bromine is quenched with aqueous sodium thiosulfate. The organic layer is separated, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield the crude 1-bromo-2-(TBDMS-oxy)adamantane.

-

Causality: Free-radical bromination preferentially occurs at the tertiary bridgehead positions (C1) of the adamantane cage due to the stability of the resulting tertiary radical intermediate.

Step 3: Acetylation via Stille Coupling

-

Protocol: To a solution of 1-bromo-2-(TBDMS-oxy)adamantane (1.0 eq) and (1-ethoxyvinyl)tributyltin (1.2 eq) in anhydrous toluene, Pd(PPh₃)₄ (0.05 eq) is added. The mixture is degassed and heated to 100 °C for 24 hours under an inert atmosphere. After cooling, the resulting enol ether is hydrolyzed without purification by adding 2M HCl and stirring vigorously for 2 hours. The mixture is neutralized and extracted with ethyl acetate. The organic phase is dried and concentrated. The resulting crude ketone is purified by chromatography.

-

Causality: This step introduces the required two-carbon acetyl precursor at the C1 position. The Stille coupling is a reliable method for forming C-C bonds on non-activated carbons, and the subsequent acid hydrolysis of the enol ether intermediate unmasks the ketone.

Step 4: Diastereoselective Reductive Amination

-

Protocol: To a solution of 1-acetyl-2-(TBDMS-oxy)adamantane (1.0 eq) in methanol, ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction is stirred at room temperature for 24-48 hours. The solvent is removed in vacuo, and the residue is taken up in water and basified with 2M NaOH. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the protected amine as a mixture of diastereomers.

-

Causality: Reductive amination is a direct and efficient method for converting a ketone into an amine. Sodium cyanoborohydride is a mild reducing agent that is stable in the reaction conditions and selectively reduces the iminium intermediate formed in situ. This step creates the second stereocenter.

Step 5: Deprotection

-

Protocol: The protected amine (1.0 eq) is dissolved in tetrahydrofuran (THF), and a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) is added. The reaction is stirred at room temperature for 2-4 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (using a DCM/MeOH/NH₄OH gradient) to afford the final product, this compound.

-

Causality: TBAF is the standard reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon, providing a clean and high-yielding deprotection under mild conditions.

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₁₂H₂₁NO | From structure |

| Molecular Weight | 195.30 g/mol | Calculated from formula. [9][10] |

| XLogP3 | ~1.6 - 2.0 | Estimated based on similar structures in PubChem. [9][11] |

| Hydrogen Bond Donors | 2 | -OH and -NH₂ groups |

| Hydrogen Bond Acceptors | 2 | Oxygen and Nitrogen atoms |

| Topological Polar Surface Area | 46.2 Ų | Estimated based on similar structures. [9] |

Spectroscopic and Analytical Data (Hypothetical)

| Analysis Method | Expected Results |

| ¹H NMR (500 MHz, CDCl₃) | Multiplets at δ 1.5-2.1 ppm (adamantane protons); a characteristic signal at δ ~3.8-4.2 ppm (proton at C2 bearing -OH); signals corresponding to the ethyl and amino groups. [12] |

| ¹³C NMR (125 MHz, CDCl₃) | Characteristic signals for adamantane carbons (δ ~28-45 ppm); a signal for the carbon bearing the hydroxyl group (δ ~70-75 ppm); signals for the aminoethyl side chain carbons. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 196.1701; Found: 196.1705. |

| FT-IR (KBr, cm⁻¹) | Broad peak at ~3300-3400 cm⁻¹ (O-H and N-H stretching); peaks at ~2800-3000 cm⁻¹ (C-H stretching). |

| Chiral HPLC/SFC | Separation of the four stereoisomers using a suitable chiral stationary phase (e.g., Chiralpak IA). |

Potential Applications in Drug Development

The unique 1,2-disubstituted pattern of this compound makes it a promising scaffold for targeting complex biological systems.

-

CNS Receptor Modulation: The structure bears resemblance to Memantine (a 1-amino-3,5-dimethyladamantane). The defined spatial relationship between the amino and hydroxyl groups could enable specific interactions with ion channels like the NMDA receptor, potentially leading to novel neuroprotective agents with improved selectivity or side-effect profiles. [4]* Enzyme Inhibition: The rigid scaffold can be used to position the amine and hydroxyl functionalities to interact with key residues in an enzyme's active site. This is analogous to how adamantane derivatives have been successfully used to develop inhibitors for enzymes like 11β-HSD1 or soluble epoxide hydrolase. [1]* Antiviral Agents: The adamantane cage is a proven pharmacophore for antiviral activity, famously by blocking the M2 proton channel of the influenza A virus. [4]This novel derivative could be explored as a starting point for new antivirals where the additional hydroxyl group could provide a new vector for target engagement.

Caption: Conceptual drug discovery workflow utilizing the chiral scaffold.

Conclusion

This compound is a structurally compelling yet underexplored molecule. Its synthesis, while challenging, is achievable through a logical, multi-step sequence that allows for control of its complex stereochemistry. The fixed spatial orientation of its amine and alcohol functional groups on a metabolically robust and lipophilic core makes it an attractive starting point for fragment-based or scaffold-based drug design. This technical guide provides the foundational chemical knowledge for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this and related 1,2-disubstituted adamantane derivatives.

References

-

PubChem. (n.d.). 1-(1-Adamantyl)-2-aminoethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2109727C1 - Method of synthesis of adamantane-2-one.

-

ResearchGate. (2021). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

-

Semantic Scholar. (n.d.). New adamantan-2-ol and adamantan-1-methanol derivatives as potent antibacterials. Synthesis, antibacterial activity and lipophilicity studies. Retrieved from [Link]

-

Ivshina, I. B., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Biological activity of adamantane analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent.... Retrieved from [Link]

-

National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

NIST. (n.d.). Adamantan-2-ol. NIST WebBook. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Synthesis of noradamantane building blocks. Organic Chemistry Frontiers. Retrieved from [Link]

-

NIST. (n.d.). Adamantan-2-ol Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

NIST. (n.d.). Adamantan-2-ol. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-(Adamantan-1-yl)-2-aminoethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Adamantanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adamantan-2-ol [webbook.nist.gov]

- 7. Adamantan-2-ol [webbook.nist.gov]

- 8. 2-Adamantanol | C10H16O | CID 64149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(1-Adamantyl)-2-aminoethanol | C12H21NO | CID 4585420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol | C12H21NO | CID 7345453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-2-(Adamantan-1-yl)-2-aminoethanol | C12H21NO | CID 789780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Adamantane Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery of Novel Adamantane Derivatives

Adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), presents a unique and compelling scaffold for medicinal chemistry.[1] Its diamondoid structure confers exceptional properties, including high lipophilicity, metabolic stability, and a three-dimensional architecture that is both rigid and virtually strain-free.[1][2] These characteristics have established adamantane as a "privileged scaffold," a molecular framework that can provide potent and selective ligands for more than one biological target.[2] The introduction of an adamantane moiety into a molecule can significantly enhance its pharmacokinetic profile by increasing its ability to cross biological membranes and protecting adjacent functional groups from metabolic degradation.[3][4]

The journey of adamantane in medicine began with the serendipitous discovery of the antiviral properties of amantadine in the 1960s, which was found to be effective against Influenza A.[3][5][6] This discovery catalyzed decades of research, leading to a portfolio of clinically approved drugs such as the antiviral rimantadine, the anti-Alzheimer's agent memantine, and antidiabetic drugs like vildagliptin and saxagliptin.[7][8] This guide provides a technical overview of the modern strategies employed in the discovery of novel adamantane derivatives, from rational design and synthesis to structural characterization and biological validation.

Chapter 1: Strategic Design of Novel Adamantane Derivatives

The design of new adamantane-based therapeutics is a deliberate process that leverages the core's unique physicochemical properties. The primary rationale is that the bulky, lipophilic cage can anchor a pharmacophore into a specific hydrophobic pocket of a biological target, such as an enzyme or receptor.[2]

Bioisosteric Replacement and Scaffold Hopping

One of the most powerful strategies in modern drug design is the use of adamantane as a bioisostere for other groups, particularly phenyl rings.[4][9][10][11] This "scaffold hopping" approach aims to escape the "flatland" of aromatic compounds, introducing a three-dimensional element that can improve target engagement and modulate ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[4]

-

Causality: Replacing a planar phenyl group with a spherical adamantyl group increases the molecule's lipophilicity (cLogP).[4] This enhancement can improve permeability across the blood-brain barrier, a critical factor for drugs targeting the Central Nervous System (CNS).[3] Furthermore, the adamantane cage is resistant to metabolic oxidation, which can shield the rest of the molecule and increase its plasma half-life.[4]

Target-Oriented Design: The Case of Influenza M2 Proton Channel

The historical success of amantadine and rimantadine against Influenza A provides a classic example of target-oriented design.[5] These drugs function by blocking the M2 ion channel, a proton-selective channel essential for viral uncoating within the host cell.[12][13][14]

-

Mechanism Insight: The M2 channel is a tetramer that, at the low pH of the endosome, allows protons to enter the virion.[13] This acidification process is critical for the dissociation of the viral ribonucleoprotein complex, allowing its release into the cytoplasm for replication.[13] Amantadine and its derivatives act as a "plug" in this channel, with the positively charged amino group interacting with key residues while the lipophilic adamantane cage blocks the pore.[5][13]

The emergence of adamantane-resistant influenza strains, often due to single point mutations in the M2 channel (e.g., S31N), has driven the design of new derivatives.[15][16] Research now focuses on creating molecules that can either overcome these resistance mechanisms or target different viral proteins altogether.[15][16]

Caption: Logical relationships in the strategic design of adamantane derivatives.

Chapter 2: Core Synthetic Methodologies

The synthesis of novel adamantane derivatives hinges on the effective functionalization of the exceptionally stable hydrocarbon core. The C-H bonds in adamantane are strong, requiring specific strategies for their activation.[17]

Direct C-H Functionalization of the Adamantane Core

Direct C-H functionalization has become a cornerstone of modern organic synthesis, as it avoids the need for pre-functionalized starting materials, thus improving atom economy.[18] Radical-based reactions are particularly effective for adamantane.[17][19]

-

Causality: The adamantane cage readily forms a stable bridgehead carbocation or radical intermediate.[17] This inherent stability allows for selective reactions at the tertiary (bridgehead) positions over the secondary (methylene) positions. Modern methods, such as photoredox catalysis, offer mild and highly selective ways to generate these intermediates.[18]

Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane

This protocol describes a representative method for the direct alkylation of adamantane at the tertiary position using a photoredox catalyst.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add adamantane (1.0 equiv.), the desired alkylating agent (e.g., an electron-deficient alkene, 1.5 equiv.), and the photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).

-

Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., acetonitrile or DMF) via syringe. Seal the tube and degas the reaction mixture by three freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.

-

Initiation: Place the reaction tube approximately 5-10 cm from a light source (e.g., a blue LED lamp, 450 nm). Begin vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the 1-alkyladamantane product.

-

Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).[8][20] The expected outcome is a high yield of the mono-alkylated product with excellent selectivity for the bridgehead position.

Caption: Comparison of direct vs. classical synthetic routes to adamantane derivatives.

Synthesis of Adamantane-Linked Heterocycles

Many biologically active molecules are formed by linking the adamantane core to various heterocyclic systems.[21] This combination often results in synergistic effects, where the adamantane moiety provides the necessary lipophilicity and metabolic stability, and the heterocycle provides key hydrogen bonding interactions with the target.[21]

Experimental Protocol: Synthesis of an Adamantane-Hydrazone Derivative

This protocol outlines the synthesis of a Schiff base via the condensation of 1-adamantanecarbohydrazide with an aromatic aldehyde, a common method for creating adamantane-hydrazone antimicrobials.[8]

-

Reactant Preparation: Dissolve 1-adamantanecarbohydrazide (1.0 equiv.) in ethanol in a round-bottom flask.

-

Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.0 equiv.) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours.

-

Monitoring: Monitor the formation of the product by TLC. The product is typically less polar than the starting hydrazide.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product often precipitates from the solution. Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

-

Validation: The purity and identity of the resulting N'-(arylmethylene)adamantane-1-carbohydrazide should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.[8][22]

Chapter 3: Structural Elucidation and Characterization

The unambiguous characterization of newly synthesized adamantane derivatives is crucial for establishing structure-activity relationships (SAR).[20] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.[8][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[20] Due to the high symmetry of the adamantane cage, its NMR spectra have characteristic features.

-

¹H NMR: The unsubstituted adamantane shows two broad signals: one around δ 1.87 ppm for the 12 methylene (CH₂) protons and another around δ 2.05 ppm for the 4 methine (CH) protons. Upon substitution at a bridgehead position, the symmetry is broken, leading to more complex and dispersed signals, which is a key diagnostic indicator of successful functionalization.[23]

-

¹³C NMR: The unsubstituted adamantane cage shows two distinct signals at approximately δ 37.8 ppm (CH₂) and δ 28.4 ppm (CH). Substitution causes significant shifts in these signals, particularly for the carbons directly attached to or near the substituent.[23]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the derivatives, confirming their elemental composition.[24]

-

Fragmentation Insight: Under electron ionization (EI), the adamantyl cation (m/z = 135) is often a prominent peak in the mass spectrum of 1-substituted adamantanes. This is due to the high stability of the bridgehead carbocation. The molecular ion peak (M+) is also typically observed, confirming the molecular weight.

Table 1: Predicted Spectroscopic Data for a Hypothetical Derivative: 1-(4-Aminophenyl)adamantane

| Technique | Parameter | Predicted Data | Rationale for Interpretation |

| ¹H NMR | Chemical Shift (δ, ppm) | 7.10 (d, 2H), 6.65 (d, 2H), 3.50 (s, 2H, -NH₂), 2.05 (br s, 3H), 1.80-1.70 (m, 12H) | Aromatic protons show characteristic ortho/meta coupling. Adamantyl protons are split into bridgehead (CH) and methylene (CH₂) signals. |

| ¹³C NMR | Chemical Shift (δ, ppm) | 145.0, 138.0, 128.0, 115.0, 45.5, 36.0, 30.0 | Four distinct aromatic carbon signals. Three aliphatic signals for the adamantane cage (C-Ar, CH, CH₂). |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 228.1747 | Found value should be within 5 ppm of the calculated mass for C₁₆H₂₂N⁺, confirming the elemental formula. |

Chapter 4: Case Study - Discovery Workflow for a Novel Antiviral Adamantane

This section outlines a typical workflow for the discovery of a novel adamantane derivative targeting a rimantadine-resistant strain of Influenza A.[15][16]

Caption: A typical drug discovery workflow for novel adamantane-based antivirals.

Biological Validation: Plaque Reduction Assay

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer.

-

Viral Infection: The cells are infected with a rimantadine-resistant strain of Influenza A virus (e.g., A/H1N1pdm09 with S31N mutation) at a known multiplicity of infection.

-

Compound Treatment: Serial dilutions of the newly synthesized adamantane derivatives are added to the wells. A positive control (e.g., a known effective antiviral) and a negative control (vehicle only) are included.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral replication and plaque formation.

-

Quantification: The cells are fixed and stained (e.g., with crystal violet). The number of plaques (zones of cell death) in each well is counted.

-

Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC₅₀) is calculated. Cytotoxicity (CC₅₀) is also determined in parallel on uninfected cells to calculate the Selectivity Index (SI = CC₅₀/IC₅₀). A higher SI value indicates a more promising therapeutic window.

Table 2: Hypothetical SAR Data for Adamantane Derivatives Against Rimantadine-Resistant Influenza A (S31N)

| Compound ID | R-Group on Adamantane Core | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Rimantadine | -CH(NH₂)CH₃ | > 100 | > 100 | < 1 |

| AD-001 | -NH₂ | 85.2 | > 100 | > 1.2 |

| AD-002 | -C(O)NH-Phenyl | 25.6 | > 100 | > 3.9 |

| AD-003 | -C(O)NH-(4-F-Phenyl) | 12.1 | 95.8 | 7.9 |

| AD-004 | -Piperidin-4-yl | 5.8 | > 100 | > 17.2 |

Data is hypothetical for illustrative purposes.

The data in Table 2 suggests that moving from a simple amine (AD-001) to amide derivatives (AD-002, AD-003) improves potency. The introduction of a piperidine ring (AD-004) results in the most potent and selective compound, identifying it as a lead candidate for further optimization.[16]

Conclusion and Future Directions

The adamantane scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[21] Its unique combination of rigidity, lipophilicity, and metabolic stability makes it an invaluable tool for medicinal chemists.[2][4] Advances in synthetic chemistry, particularly in direct C-H functionalization, are making the synthesis of complex adamantane derivatives more efficient than ever.[17][18]

Future research is likely to expand in several key areas:

-

Multi-target Ligands: Leveraging adamantane's privileged structure to design single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex multifactorial diseases like Alzheimer's.[2][25]

-

Adamantane in Drug Delivery: Using adamantane as a lipophilic anchor in drug delivery systems, such as liposomes or polymer conjugates, to improve drug targeting and release profiles.[2][26]

-

Materials Science: Exploring adamantane derivatives in the development of organic electronics and high-performance polymers, where its thermal stability and rigid structure are highly advantageous.[27][28]

The "lipophilic bullet" that first hit its target over half a century ago continues to be reloaded with new chemical functionalities, promising a new generation of innovative drugs and materials.[3]

References

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. Retrieved from [Link]

- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]

-

Helal, M. H., et al. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Molecular Diversity. Retrieved from [Link]

-

McTiernan, C. D., & D'Vries, T. L. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10–36. Retrieved from [Link]

-

The Evolution of Antivirals: Comparing Amantadine and Rimantadine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Al-Kuraishy, H. M., et al. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Medical Science Monitor, 26, e925469. Retrieved from [Link]

-

New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. (2021). ResearchGate. Retrieved from [Link]

-

Amantadine and Rimantadine. (n.d.). Medical Pharmacology. Retrieved from [Link]

-

Korabecny, J., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(24), 2570–2584. Retrieved from [Link]

-

McTiernan, C. D., & D'Vries, T. L. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Czarnecka, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2025. Retrieved from [Link]

-

Tlustý, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7609. Retrieved from [Link]

-

Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks. (2024). ResearchGate. Retrieved from [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). ResearchGate. Retrieved from [Link]

-

Pasternak, A., et al. (1993). The influence of the antiviral drugs amantadine and rimantadine on erythrocyte and platelet membranes and its comparison with that of tetracaine. Biochimica et Biophysica Acta, 1148(1), 1–8. Retrieved from [Link]

-

Currently available adamantane derivatives in clinical practice and their activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Protein uncoating inhibitors: Amantadine and Rimantadine. (2022). YouTube. Retrieved from [Link]

-

Burmistrov, V., et al. (2018). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539–2542. Retrieved from [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. Retrieved from [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). Molecules. Retrieved from [Link]

-

SAR of Adamantane Amines. (n.d.). Pharmacy 180. Retrieved from [Link]

-

Sławiński, J., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6777. Retrieved from [Link]

-

De Clercq, E., et al. (1993). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 36(14), 1984–1991. Retrieved from [Link]

-

Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved from [Link]

-

Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. (2017). UWSpace. Retrieved from [Link]

-

Butterworth, R. F. (2021). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Journal of the Neurological Sciences, 420, 117253. Retrieved from [Link]

-

Adamantane. (n.d.). Wikipedia. Retrieved from [Link]

-

Adamantane substitutions: a path to high-performing, soluble, versatile and sustainable organic semiconducting materials. (2017). Journal of Materials Chemistry C. Retrieved from [Link]

-

Mass spectrometry of diamantane and some adamantane derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]

-

Synthesis and Electro-Optical Properties of Adamantane-Based Host and Hole-Transporting Material for Thermal Stable Blue Phosphorescent OLEDs. (n.d.). ResearchGate. Retrieved from [Link]

-

Adamantane-containing drug delivery systems. (2023). Pharmacia. Retrieved from [Link]

-

Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science. Retrieved from [Link]

-

Tuning the Energy Levels of Adamantane by Boron Substitution. (2025). Molecules. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). ACS Publications. Retrieved from [Link]

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Journal of Medicinal Chemistry.

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. jchr.org [jchr.org]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 10. ctppc.org [ctppc.org]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. nbinno.com [nbinno.com]

- 13. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]